(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine
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Overview
Description
(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a 3-ethylphenyl and a 3-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine typically involves the condensation of 3-ethylbenzaldehyde with 3-aminopyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is the corresponding nitrile.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-Methylphenyl)-1-(3-pyridinyl)methanimine
- (Z)-N-(3-Propylphenyl)-1-(3-pyridinyl)methanimine
- (Z)-N-(3-Isopropylphenyl)-1-(3-pyridinyl)methanimine
Uniqueness
(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine is unique due to the presence of the 3-ethyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
400058-82-4 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C14H14N2/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13/h3-11H,2H2,1H3 |
InChI Key |
HCACSFJRAPZFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=CC2=CN=CC=C2 |
Origin of Product |
United States |
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